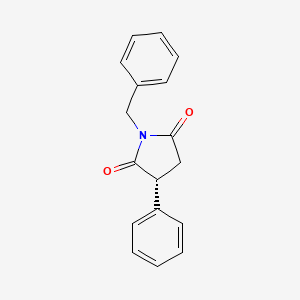
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- is a chemical compound with the molecular formula C17H15NO2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a pyrrolidinedione core with phenyl and phenylmethyl substituents, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of a phenyl-substituted amine with a suitable dicarboxylic acid derivative, followed by cyclization to form the pyrrolidinedione ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- suitable for various applications.
化学反応の分析
Types of Reactions
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenyl and phenylmethyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
科学的研究の応用
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- involves its interaction with molecular targets such as enzymes and receptors The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects
類似化合物との比較
Similar Compounds
- 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3S)-
- 2,5-Pyrrolidinedione, 3-phenyl-1-(1-piperidinylmethyl)-
- 3-Phenyl-1-(3-pyridinylmethyl)-2,5-pyrrolidinedione
Uniqueness
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- is unique due to its specific stereochemistry and the presence of both phenyl and phenylmethyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
CAS番号 |
775323-03-0 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
(3R)-1-benzyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-11-15(14-9-5-2-6-10-14)17(20)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2/t15-/m1/s1 |
InChIキー |
WQMXGDJLQATBGU-OAHLLOKOSA-N |
異性体SMILES |
C1[C@@H](C(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


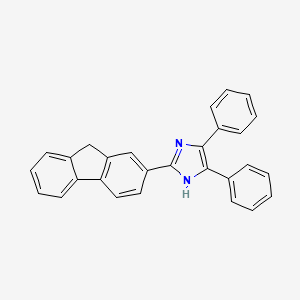
![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)

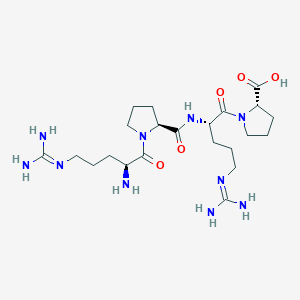
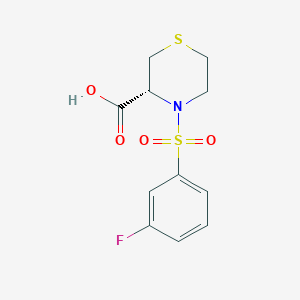
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
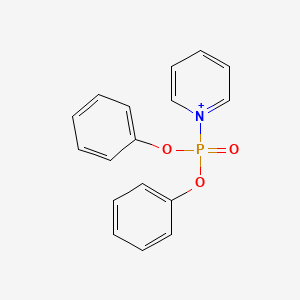
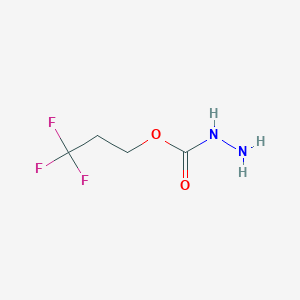
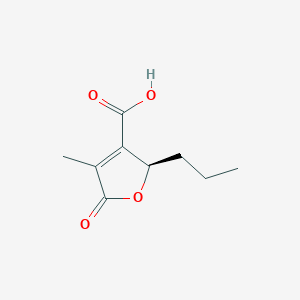
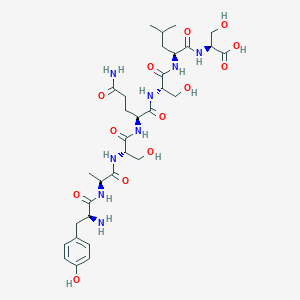
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)

